molecular formula C7H6BrNO2 B13011190 2-(Bromomethyl)nicotinic acid

2-(Bromomethyl)nicotinic acid

Cat. No.: B13011190
M. Wt: 216.03 g/mol
InChI Key: AWJOCUAGGGHSMS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)nicotinic acid is a brominated derivative of nicotinic acid (vitamin B3) featuring a bromomethyl (-CH2Br) substituent at the 2-position of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the construction of heterocyclic frameworks. For example, it serves as a key reagent in indium-promoted coupling reactions to synthesize dihydrothiop heterocycles, enabling the formation of 4-(4-carboxyphenyl)-4-hydroxy-2-methylidene-butanoic acid (Scheme 5, ). Its carboxylic acid group remains reactive under coupling conditions, avoiding the need for protection, which distinguishes it from other brominated nicotinic acid derivatives .

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

2-(bromomethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H6BrNO2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3H,4H2,(H,10,11)

InChI Key

AWJOCUAGGGHSMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CBr)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)nicotinic acid typically involves the bromination of nicotinic acid derivatives. One common method is the bromination of 2-methyl nicotinic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is essential for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group in 2-(bromomethyl)nicotinic acid undergoes S<sub>N</sub>2 reactions with nucleophiles such as amines, thiols, and alcohols. For example:

  • Amine Substitution : Reaction with hydrazines forms hydrazide derivatives. In a study, nicotinic acid hydrazides were synthesized by condensing bromomethyl-substituted precursors with hydrazides under reflux in ethanol with catalytic HCl .

  • Thiol Substitution : Thiols displace bromide to form thioether linkages, useful in bioconjugation.

Key Reaction Data

Reaction TypeConditionsProductYieldReference
Hydrazide FormationReflux in ethanol, HClNicotinohydrazide60–80%
Thioether SynthesisDMF, room temperatureThioether derivatives70–85%**Generalized data

Condensation Reactions

The carboxylic acid moiety participates in esterification and amide coupling :

  • Esterification : Reacts with alcohols (e.g., ethanol) under acidic conditions to form esters. For instance, ethyl nicotinate derivatives were synthesized via Fischer esterification .

  • Amide Formation : Coupling with amines using carbodiimide reagents (e.g., EDC) yields amides.

Spectroscopic Evidence

  • IR Spectroscopy : Stretching bands at 1735 cm<sup>−1</sup> (ester C=O) and 1670 cm<sup>−1</sup> (amide C=O) confirm product formation .

  • <sup>1</sup>H-NMR : Downfield shifts for pyridine ring protons (δ 8.88 ppm for H6) indicate electronic effects of substitution .

Oxidation and Reduction

  • Oxidation : The bromomethyl group resists oxidation, but the pyridine ring can be oxidized to form N-oxide derivatives under strong oxidizing conditions.

  • Reduction : Catalytic hydrogenation reduces the pyridine ring to piperidine, though this is less common due to competing dehalogenation.

Comparative Reactivity

ProcessReagentsOutcome
OxidationH<sub>2</sub>O<sub>2</sub>, AcOHPyridine N-oxide
ReductionH<sub>2</sub>, Pd/CPiperidine derivative (minor)

Case Study: Hydrazone Formation

In a synthesis of anti-inflammatory agents, this compound derivatives were condensed with aldehydes to form hydrazones. Key results include :

  • Reaction Efficiency : Yields of 62–80% under reflux.

  • Biological Activity : Hydrazones showed significant analgesic effects (ED<sub>50</sub> = 25–40 mg/kg).

Stability and Degradation

  • Hydrolytic Stability : Susceptible to hydrolysis in aqueous basic conditions, forming 2-(hydroxymethyl)nicotinic acid.

  • Thermal Decomposition : Decomposes above 280°C, releasing HBr gas .

Mechanistic Insights

The bromomethyl group’s reactivity is influenced by:

  • Electronic Effects : The electron-withdrawing pyridine ring enhances bromide leaving-group ability.

  • Steric Environment : Substituents on the pyridine ring modulate reaction rates (e.g., para-substitution slows S<sub>N</sub>2).

Scientific Research Applications

Agrochemical Applications

Pesticide Development

Compounds derived from nicotinic acid are often utilized in the synthesis of agrochemicals, including herbicides and insecticides. The structural properties of 2-(Bromomethyl)nicotinic acid may allow it to serve as a precursor in developing new pesticides that target specific pests while minimizing environmental impact. The versatility of nicotinic derivatives in agrochemical formulations makes them valuable in sustainable agriculture practices .

Material Science Applications

Photochromic Materials

Recent advancements have explored the use of organic salts derived from this compound in photochromic materials. These materials can change color upon exposure to light and have applications in smart coatings and sensors . The structural modifications provided by bromomethyl groups can enhance the photochromic properties, making them suitable for various technological applications.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Acylhydrazones from nicotinic acid showed significant activity against Gram-positive bacteria.
NAD+ Repletion Nicotinic acid effectively increased NAD+ levels in patients with mitochondrial myopathy.
Agrochemical Nicotinic derivatives serve as precursors for developing environmentally friendly pesticides.
Photochromic Materials Organic salts derived from brominated nicotinic acid exhibited enhanced photochromism.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)nicotinic acid involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and for the development of enzyme inhibitors. Additionally, its structural similarity to nicotinic acid allows it to participate in metabolic pathways involving pyridinecarboxylic acids.

Comparison with Similar Compounds

Structural and Reactivity Differences

  • In contrast, 5-bromonicotinic acid (bromine at C5) is less reactive toward alkylation but serves as a substrate for nucleophilic aromatic substitution .
  • Functional Group Diversity: The amino group in 2-Amino-5-bromonicotinic acid introduces nucleophilic character, enabling participation in amide bond formation . Fluorine in 5-Bromo-2-fluoronicotinic acid increases metabolic stability and binding affinity in drug candidates .
  • Ester Derivatives :
    • Ethyl 2-(bromomethyl)nicotinate hydrobromide is a prodrug form, where esterification improves membrane permeability compared to the free carboxylic acid .

Biological Activity

2-(Bromomethyl)nicotinic acid is a derivative of nicotinic acid, which is part of the vitamin B3 family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

This compound is characterized by the presence of a bromomethyl group attached to the nicotinic acid structure. This modification can influence its reactivity and biological interactions. The compound is often used as an intermediate in organic synthesis, particularly in the development of heterocyclic compounds.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antimicrobial properties. A study focused on various acylhydrazones derived from nicotinic acid demonstrated promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against strains such as Staphylococcus epidermidis and Staphylococcus aureus (MRSA) . While specific data on this compound’s antimicrobial efficacy is limited, its structural similarity to other active derivatives suggests potential effectiveness.

Cardiovascular Effects

Nicotinic acid is known for its role in lipid metabolism and cardiovascular health. Studies have shown that nicotinic acid can lower LDL cholesterol and triglycerides while raising HDL cholesterol levels . However, recent clinical trials have questioned the overall benefits of high-dose niacin therapy in reducing cardiovascular events, indicating that while it improves lipid profiles, it may not significantly impact morbidity or mortality associated with cardiovascular diseases . The effects of this compound on cardiovascular health remain to be thoroughly investigated.

The biological activity of nicotinic acid derivatives is often mediated through various mechanisms, including:

  • Modulation of Receptor Activity : Nicotinic acid interacts with G protein-coupled receptors, influencing neurotransmitter release and neuronal excitability.
  • NAD+ Precursor : Nicotinic acid serves as a precursor for NAD+, a crucial cofactor in metabolic reactions, which may play a role in cellular energy production and signaling pathways associated with aging and metabolic diseases .
  • Antioxidant Properties : Some studies suggest that nicotinic acid derivatives may exhibit antioxidant activity, potentially protecting cells from oxidative stress .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of acylhydrazones derived from nicotinic acid found that certain compounds displayed significant antimicrobial activity against resistant bacterial strains. This highlights the potential for developing new antibiotics based on modified nicotinic acid structures .
  • Cardiovascular Research : Clinical trials assessing the impact of niacin on cardiovascular outcomes have provided mixed results. While earlier studies indicated benefits, more recent investigations suggest that the risks associated with high doses may outweigh the benefits .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential against Gram-positive bacteria
Lipid MetabolismIncreases HDL; lowers LDL and triglycerides
Cardiovascular RiskMixed results; high doses may not reduce events
NAD+ PrecursorInvolved in metabolic pathways and energy production

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Bromomethyl)nicotinic acid, and how do reaction conditions influence yield?

  • Methodology : A common approach involves bromination of nicotinic acid derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, in related syntheses (e.g., 2-(Benzylcarbamoyl)nicotinic acid), tetrahydrofuran (THF) is used as a solvent with dropwise addition of benzylamine at temperatures <303 K to avoid side reactions . Post-reaction, acetic acid is added for precipitation, followed by ethanol recrystallization. Key variables include temperature control, reagent addition rate, and solvent choice to minimize debromination or esterification byproducts.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • X-ray crystallography resolves molecular geometry and hydrogen-bonding networks. For example, a related compound showed a 37.1° dihedral angle between pyridine and benzene rings, with intermolecular N–H···O bonds forming supramolecular chains .
  • NMR/IR spectroscopy : 1^1H NMR identifies bromomethyl protons (~4.5 ppm), while IR confirms carboxylic acid O–H stretches (~2500–3000 cm1^{-1}). Mass spectrometry (MS) verifies molecular weight (C7_7H6_6BrNO2_2, ~232 g/mol).

Q. What safety protocols are recommended for handling and storing this compound?

  • Methodology :

  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. For similar brominated compounds, immediate washing with soap/water is advised for skin exposure .
  • Storage : Stable at room temperature (10–30°C) in airtight containers away from light and moisture . Contradictory data? None observed in provided evidence.

Advanced Research Questions

Q. How can mechanistic studies improve bromomethylation efficiency in nicotinic acid derivatives?

  • Methodology :

  • Kinetic analysis : Monitor reaction progress via HPLC to identify intermediates. For example, in 2-Amino-5-bromonicotinic acid synthesis, bromine radical pathways may compete with electrophilic substitution, requiring radical inhibitors (e.g., TEMPO) to suppress side reactions .
  • Computational modeling : Density functional theory (DFT) predicts transition states and regioselectivity, guiding solvent/reagent optimization.

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures. Related brominated aldehydes show stability up to 100°C but degrade rapidly in acidic/alkaline media .
  • pH stability studies : Use UV-Vis spectroscopy to track degradation products (e.g., debromination to nicotinic acid) in buffers (pH 2–12).

Q. How does this compound serve as a precursor for pharmacologically active compounds?

  • Methodology :

  • Derivatization : React with amines to form amides (e.g., Sch-14714, a non-steroidal anti-inflammatory drug precursor) .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives, as seen in niflumic acid synthesis (a COX-2 inhibitor) .

Data Contradictions and Resolution

  • Synthetic yields : reports high yields using THF, while other methods (e.g., aqueous bromination) may vary. Resolution: Optimize solvent polarity and temperature gradients.
  • Storage conditions : No direct contradictions; all sources recommend dry, cool environments .

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